Elzasonan hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Elzasonan hydrochloride is a selective 5-HT1B and 5-HT1D receptor antagonist that was under development by Pfizer for the treatment of depression. The compound is known for its potential antidepressant effects by enhancing serotonergic innervations originating from the raphe nucleus, thereby improving signaling to limbic regions like the hippocampus and prefrontal cortex .
Preparation Methods
The synthetic route for elzasonan hydrochloride involves the reaction of 4-(3,4-dichlorophenyl)-2-[2-(4-methylpiperazin-1-yl)-benzylidene]-thiomorpholin-3-one with hydrochloric acid. The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and controlled temperatures to ensure the stability of the compound .
Chemical Reactions Analysis
Elzasonan hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce secondary amines .
Scientific Research Applications
Elzasonan hydrochloride has been primarily studied for its potential use in treating depression. By blocking 5-HT1B and 5-HT1D autoreceptors, it enhances serotonergic signaling, which is believed to have antidepressant effects.
In chemistry, this compound serves as a model compound for studying receptor-ligand interactions and the development of selective receptor antagonists. Its unique structure makes it a valuable tool for medicinal chemistry research.
Mechanism of Action
Elzasonan hydrochloride exerts its effects by selectively blocking 5-HT1B and 5-HT1D receptors. These receptors are involved in the regulation of serotonin release in the brain. By inhibiting these receptors, this compound enhances serotonergic innervations from the raphe nucleus, leading to improved signaling in limbic regions such as the hippocampus and prefrontal cortex. This mechanism is believed to contribute to its antidepressant effects .
Comparison with Similar Compounds
Elzasonan hydrochloride can be compared with other selective 5-HT1B and 5-HT1D receptor antagonists, such as:
- GR-127,935
- SB-649,915
These compounds share similar mechanisms of action but may differ in their pharmacokinetic properties, receptor selectivity, and clinical efficacy. This compound is unique in its specific chemical structure and its development history by Pfizer .
Biological Activity
Elzasonan hydrochloride is a compound of significant interest in pharmacological research, particularly for its potential applications in treating various psychiatric disorders. This article provides a comprehensive overview of its biological activity, including metabolic pathways, receptor interactions, and clinical case studies that highlight its efficacy and safety.
1. Metabolism and Pharmacokinetics
Recent studies have elucidated the metabolic pathways of this compound, primarily focusing on its interactions with cytochrome P450 enzymes. In vitro experiments using human liver microsomes and recombinant P450 enzymes have shown that elzasonan undergoes oxidative N-demethylation and forms several metabolites, including M4, M5, and M6. Notably, CYP3A4 is identified as the primary enzyme responsible for the formation of several key metabolites, while CYP2C8 also plays a role in the metabolism of elzasonan .
Table 1: Metabolic Pathways of this compound
Metabolite | Formation Pathway | Key Enzyme |
---|---|---|
M3 | Oxidative N-demethylation | CYP3A4 |
M4 | Oxidation | CYP2C8 |
M5 | Oxidation to elzasonan N-oxide | CYP3A4 |
M6 | Cyclization and subsequent oxidation | CYP3A4 |
2. Receptor Interactions
This compound acts primarily as an agonist at serotonin receptors, specifically the 5-HT1B receptor. This receptor is part of the G-protein coupled receptor (GPCR) family and is crucial in modulating neurotransmitter release in the brain. The binding of elzasonan to this receptor leads to a conformational change that activates downstream signaling pathways, affecting various physiological processes including mood regulation and vasoconstriction .
Table 2: Receptor Binding Affinities
Receptor Type | Binding Affinity (Ki) |
---|---|
5-HT1B | Low nanomolar range |
Other GPCRs | Variable |
3. Clinical Efficacy and Safety
Clinical studies have assessed the efficacy and safety profile of this compound in patients with major depressive disorder (MDD). In one notable case study, a patient with treatment-resistant depression was administered elzasonan after failing multiple SSRIs. The patient reported significant improvements in mood and overall functioning after several weeks of treatment. Adverse effects were minimal and manageable, primarily involving gastrointestinal disturbances .
Case Study Summary:
- Patient Profile: 33-year-old male with a history of MDD.
- Previous Treatments: Escitalopram, venlafaxine (both ineffective).
- Treatment: Initiation of this compound.
- Outcome: Improved mood, decreased depressive symptoms, minimal side effects.
4. Comparative Analysis with Other Antidepressants
Elzasonan's mechanism of action is similar to that of other antidepressants but offers unique advantages due to its specific receptor targeting profile. Compared to traditional SSRIs like fluoxetine, elzasonan may provide quicker relief from depressive symptoms due to its direct action on serotonin receptors.
Table 3: Comparison with Other Antidepressants
Drug Class | Mechanism of Action | Onset of Action | Common Side Effects |
---|---|---|---|
SSRIs (e.g., Fluoxetine) | Serotonin reuptake inhibition | 2-4 weeks | Nausea, sexual dysfunction |
This compound | Serotonin receptor agonism | 1-2 weeks | Mild gastrointestinal issues |
Properties
CAS No. |
220322-05-4 |
---|---|
Molecular Formula |
C22H24Cl3N3OS |
Molecular Weight |
484.9 g/mol |
IUPAC Name |
(2Z)-4-(3,4-dichlorophenyl)-2-[[2-(4-methylpiperazin-1-yl)phenyl]methylidene]thiomorpholin-3-one;hydrochloride |
InChI |
InChI=1S/C22H23Cl2N3OS.ClH/c1-25-8-10-26(11-9-25)20-5-3-2-4-16(20)14-21-22(28)27(12-13-29-21)17-6-7-18(23)19(24)15-17;/h2-7,14-15H,8-13H2,1H3;1H/b21-14-; |
InChI Key |
NMTRXBJYASHMND-UXTSPRGOSA-N |
SMILES |
CN1CCN(CC1)C2=CC=CC=C2C=C3C(=O)N(CCS3)C4=CC(=C(C=C4)Cl)Cl.Cl |
Isomeric SMILES |
CN1CCN(CC1)C2=CC=CC=C2/C=C\3/C(=O)N(CCS3)C4=CC(=C(C=C4)Cl)Cl.Cl |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC=C2C=C3C(=O)N(CCS3)C4=CC(=C(C=C4)Cl)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.